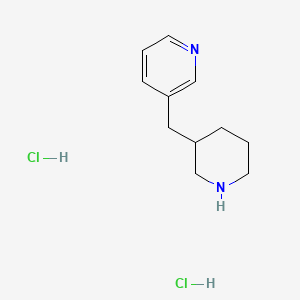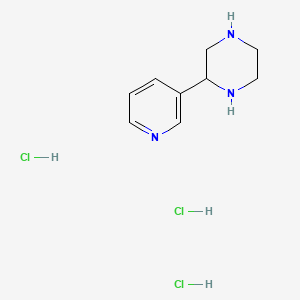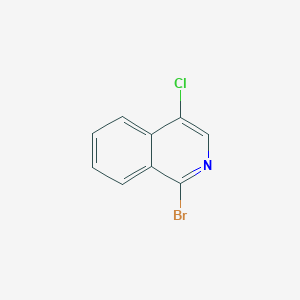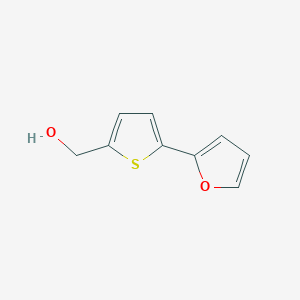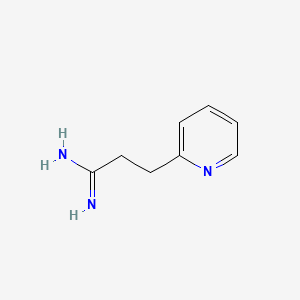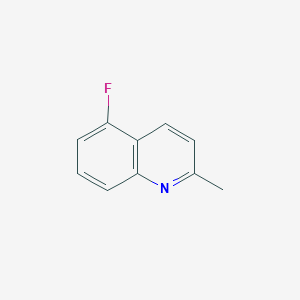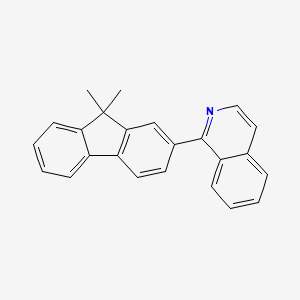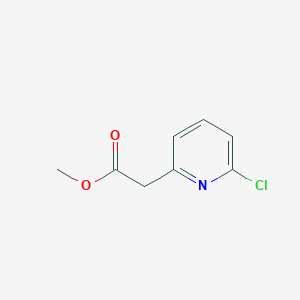
Methyl 2-(6-chloropyridin-2-yl)acetate
説明
“Methyl 2-(6-chloropyridin-2-yl)acetate” is a chemical compound with the CAS Number: 161807-18-7 . Its molecular formula is C8H8ClNO2 and it has a molecular weight of 185.61 g/mol . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 . The canonical SMILES representation is COC(=O)CC1=NC(=CC=C1)Cl . These codes provide a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(6-chloropyridin-2-yl)acetate” has a molecular weight of 185.61 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The topological polar surface area is 39.2 Ų . The compound is covalently bonded and has a complexity of 163 .科学的研究の応用
-
Crystallography
- The compound has been used in crystallography research . Researchers have published the crystal structure of a similar compound, providing detailed information about its atomic coordinates and displacement parameters .
- The methods used in these studies typically involve X-ray diffraction techniques. The crystallographic data obtained can provide insights into the molecular structure of the compound .
- The results of these studies include detailed tables of fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters .
-
Medicinal Chemistry
- The compound could potentially be used in medicinal chemistry. For instance, similar compounds have been studied for their inhibitory effects on collagen prolyl-4-hydroxylase .
- The methods used in these studies typically involve biochemical assays to evaluate the inhibitory effects of the compounds .
- The results of these studies indicate that some compounds can act as potent inhibitors of collagen prolyl-4-hydroxylase .
-
Pest Control
- The compound could potentially be used in pest control. For instance, similar compounds have been studied for their inhibitory effects on feeding behaviors .
- The methods used in these studies typically involve behavioral assays to evaluate the effects of the compounds on feeding behaviors .
- The results of these studies indicate that some compounds can significantly inhibit feeding behaviors .
-
Chemical Synthesis
- “Methyl 2-(6-chloropyridin-2-yl)acetate” could potentially be used as a starting material or intermediate in chemical synthesis .
- The methods used in these studies typically involve various organic reactions, such as nucleophilic substitution or condensation .
- The results of these studies include the synthesis of various target molecules .
-
Pharmaceutical Research
- The compound could potentially be used in pharmaceutical research. For instance, similar compounds have been studied for their biological activities .
- The methods used in these studies typically involve biological assays to evaluate the activities of the compounds .
- The results of these studies indicate that some compounds can exhibit various biological activities .
-
Material Science
- The compound could potentially be used in material science. For instance, similar compounds have been studied for their properties as organic semiconductors .
- The methods used in these studies typically involve various material characterization techniques, such as X-ray diffraction or electron microscopy .
- The results of these studies include the determination of various material properties, such as conductivity or band gap .
-
Chemical Education
- This compound could be used in educational settings as an example for teaching concepts related to organic chemistry, such as nucleophilic substitution reactions or the synthesis of pyridine derivatives .
- The methods would involve using this compound in laboratory experiments designed to demonstrate these concepts .
- The results would be educational, helping students to understand important principles of organic chemistry .
-
Environmental Science
- This compound could potentially be used in studies related to environmental science, such as understanding its behavior in the environment or its effects on wildlife .
- The methods would involve conducting field studies or laboratory experiments .
- The results could provide valuable information about the environmental impact of this compound .
-
Industrial Chemistry
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302+H312+H332-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
特性
IUPAC Name |
methyl 2-(6-chloropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZPAXQFNLEKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590299 | |
| Record name | Methyl (6-chloropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-chloropyridin-2-yl)acetate | |
CAS RN |
161807-18-7 | |
| Record name | Methyl (6-chloropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylamine](/img/structure/B1602625.png)
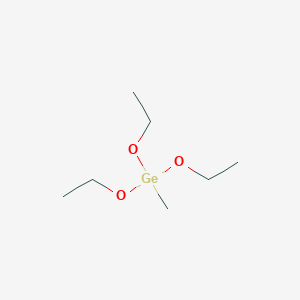
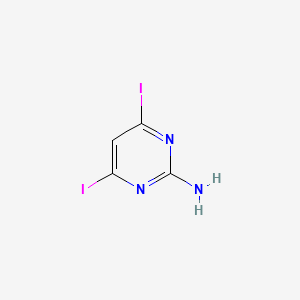
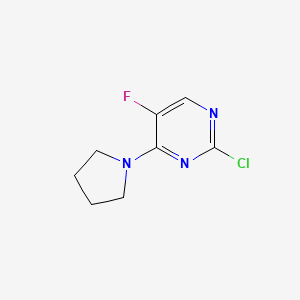
![5-[3-(Trifluoromethyl)phenyl]nicotinic acid](/img/structure/B1602633.png)
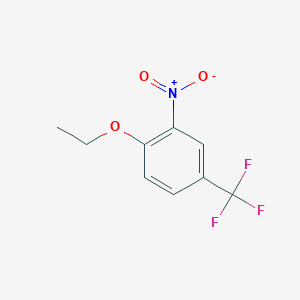
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1602636.png)
